Gramine methiodide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1H-indol-3-ylmethyl(trimethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N2.HI/c1-14(2,3)9-10-8-13-12-7-5-4-6-11(10)12;/h4-8,13H,9H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGYYGWMNTXYAJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CNC2=CC=CC=C21.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202991 | |
| Record name | Gramine methiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5457-31-8 | |
| Record name | Gramine methiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005457318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC24943 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gramine methiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-INDOLYLMETHYL)TRIMETHYLAMMONIUM IODIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GRAMINE METHIODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49388CS28A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Gramine Methiodide and Its Analogues
Classical Methylation of Gramine (B1672134) with Methyl Iodide
The primary and most direct method for the synthesis of gramine methiodide is the quaternization of the tertiary amine of gramine via reaction with methyl iodide. ontosight.aibenchchem.com This reaction, a classical example of an SN2 nucleophilic substitution, involves the lone pair of electrons on the dimethylamino group attacking the electrophilic methyl group of methyl iodide, with iodide serving as the counter-ion to the resulting quaternary ammonium (B1175870) salt.
Optimization of Reaction Conditions for Pure this compound Synthesis
Initial preparations of what was believed to be this compound were later found to be impure mixtures. acs.org Achieving a pure synthesis required careful optimization of the reaction conditions. One successful approach involves the slow addition of a nearly saturated solution of gramine in ether to neat methyl iodide, which yields this compound free from significant contamination. cdnsciencepub.com Another refined method describes reacting gramine with methyl iodide in absolute ethanol. acs.org By carefully controlling stoichiometry and reaction conditions, the formation of by-products is minimized, leading to the isolation of pure (3-indolylmethyl)trimethylammonium iodide. acs.org
Table 1: Optimized Conditions for Pure this compound Synthesis
| Reactants | Solvent | Key Condition | Outcome | Reference |
|---|---|---|---|---|
| Gramine, Methyl Iodide | Ether | Slow addition of gramine solution to neat methyl iodide | Pure this compound, free from by-products | cdnsciencepub.com |
| Gramine, Methyl Iodide | Absolute Ethanol | Use of slight excess of gramine over methyl iodide | Isolation of pure this compound | acs.org |
Identification of By-products and Mixture Formation in Early Preparations
Early research describing the methylation of gramine with methyl iodide in alcoholic solutions produced a substance that was incorrectly identified as pure this compound. acs.org Detailed analysis revealed that these early preparations were, in fact, a mixture consisting primarily of 3,3'-bis-indolylmethyldimethylammonium iodide and tetramethylammonium (B1211777) iodide. acs.org The formation of these by-products is a consequence of the reactivity of the initially formed this compound, which can act as an alkylating agent itself or undergo further reactions under the preparation conditions. The presence of these impurities accounted for conflicting reports on the compound's properties in early literature. acs.orgcdnsciencepub.com
Synthesis of Substituted Gramine Methiodides and Related Quaternary Salts
The fundamental methylation strategy has been extended to a variety of substituted gramine precursors, allowing access to a range of quaternary ammonium salts with unique properties and applications in further synthesis.
Preparation of 1-Methylthis compound
The synthesis of 1-methylthis compound is achieved by the direct alkylation of 1-methylgramine with methyl iodide. cdnsciencepub.com This reaction proceeds cleanly, yielding the desired quaternary salt, which has been utilized as a stable alkylating agent in subsequent synthetic steps, such as in the preparation of 1-methyltryptophan. cdnsciencepub.comsciencemadness.org The reactivity of 1-methylthis compound in nucleophilic displacement reactions has been a subject of kinetic studies to understand the reactivity of indolylcarbinyl systems. cdnsciencepub.com
Synthesis of Azaindole-Derived Gramine Methiodides (e.g., 5-aza-, 6-aza-, 7-aza-gramine methiodide)
Analogues of this compound where one of the carbon atoms in the indole's benzene (B151609) ring is replaced by a nitrogen atom (azaindoles) have been synthesized as valuable intermediates for pharmaceutical research. nih.govshareok.org The general synthetic route involves a two-step process: first, the appropriate azaindole undergoes a Mannich reaction to form the corresponding aza-gramine. nih.gov Subsequently, the tertiary amine of the aza-gramine is methylated using methyl iodide to furnish the target aza-gramine methiodide. nih.govshareok.org This method has been successfully applied to produce 5-aza-, 6-aza-, and 7-aza-gramine methiodides, often with high yields. nih.gov
Table 2: Synthesis of Azaindole-Derived Gramine Methiodides
| Precursor | Product | Yield | Reference |
|---|---|---|---|
| 5-Aza-gramine | 5-Aza-gramine methiodide | 72.2% | nih.govshareok.org |
| 6-Aza-gramine | 6-Aza-gramine methiodide | 57.2% | nih.govshareok.org |
| 7-Aza-gramine | 7-Aza-gramine methiodide | Nearly quantitative | nih.govshareok.org |
Preparation of Triisopropylsilylthis compound
For syntheses requiring the activation of the indole (B1671886) ring for further substitution, 1-triisopropylsilylthis compound serves as a key intermediate. jst.go.jpescholarship.org This compound is prepared from 1-triisopropylsilylgramine. The triisopropylsilyl (TIPS) group at the N1 position acts as a protecting group and facilitates reactions at other positions of the indole nucleus. The methiodide of 1-triisopropylsilylgramine has been shown to react smoothly with various nucleophiles, particularly in the presence of a fluoride (B91410) ion source like tetrabutylammonium (B224687) fluoride, to generate 3,4-disubstituted indoles. jst.go.jpcapes.gov.br
Generation of Diprenylated Gramine Salts
The synthesis of diprenylated gramine salts represents a notable advancement in the functionalization of the indole nucleus, particularly for the construction of complex natural products. A key methodology involves the direct C2-prenylation of a protected gramine derivative. In a concise and efficient total synthesis of the microtubule inhibitor tryprostatin B, a diprenylated gramine salt was prepared as a crucial intermediate. nih.govacs.org
The process commences with Boc-protected gramine. Treatment with n-butyllithium facilitates the lithiation at the C2 position of the indole ring. Subsequent reaction with an excess of a prenylating agent, such as prenyl bromide, leads to the formation of the C2,N-diprenylated gramine salt. acs.org A significant finding in this synthesis was that the use of two equivalents of n-butyllithium and a surplus of the prenylating agent resulted in a high yield of the desired diprenylated gramine salt. acs.org This approach provides a direct and efficient route to C2-prenylated indole moieties. acs.org The structure of the resulting diprenylated gramine salt has been unequivocally confirmed by X-ray diffractometry. acs.org
This method is particularly valuable as it sets the stage for subsequent stereoselective transformations. The resulting diprenylated gramine salt can then be utilized in reactions such as asymmetric phase-transfer catalysis to introduce further chirality into the molecule, a critical step in the synthesis of complex targets like tryprostatin B. nih.govacs.org
Table 1: Synthesis of C2,N-Diprenylated Gramine Salt
| Starting Material | Reagents | Key Transformation | Product | Yield |
| Boc-protected gramine | 1. n-Butyllithium (2 equiv) 2. Prenyl bromide (4.5 equiv) | C2-lithiation and subsequent N- and C2-prenylation | C2,N-diprenylated gramine salt | 92% acs.org |
Catalytic Approaches in Gramine-Related Quaternization Reactions
Catalytic methods for the quaternization of gramine and its derivatives are pivotal for enhancing reaction efficiency and enabling enantioselective transformations. Phase-transfer catalysis (PTC) has emerged as a powerful tool in this context, particularly for the synthesis of chiral tryptophan derivatives. thieme-connect.com
In one approach, a one-pot asymmetric alkylation of gramine is achieved using a chiral phase-transfer catalyst. thieme-connect.com This method circumvents the need for protecting and deprotecting the indole nitrogen by employing a chemoselective quaternizing agent, such as 4-(trifluoromethoxy)benzyl bromide. thieme-connect.com The resulting gramine salt, which is insoluble in water, then undergoes alkylation with a glycine (B1666218) derivative in the presence of a chiral catalyst, like a Cinchona alkaloid-derived catalyst, to produce tryptophan derivatives in good yields and high enantiomeric excess. thieme-connect.com The choice of catalyst is crucial for achieving high enantioselectivity. thieme-connect.com
Continuous-flow systems have also been successfully applied to the quaternization of gramines, offering rapid and efficient synthesis of tryptophan derivatives. rsc.org This methodology involves a continuous-flow quaternization of gramine with methyl iodide, followed by a substitution reaction with a chiral nucleophilic glycine-derived Ni-complex. researchgate.net This process allows for short reaction times and has been scaled up for the efficient synthesis of tryptophan derivatives. researchgate.net
Furthermore, the development of novel activating agents provides an alternative to traditional quaternization with alkyl halides. For instance, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) has been used to activate the dimethylamino group of gramine for substitution with malonate-based nucleophiles. researchgate.net This method has proven to be particularly effective for 1-substituted gramines. researchgate.net
Table 2: Catalytic Quaternization and Subsequent Reactions of Gramine
| Gramine Derivative | Quaternizing/Activating Agent | Catalyst | Subsequent Reaction | Product Type | Yield | Enantiomeric/Diastereomeric Excess |
| Gramine | 4-(Trifluoromethoxy)benzyl bromide | Chiral phase-transfer catalyst (Cinchona alkaloid-based) | Alkylation with a glycinate | Chiral tryptophanate | Good thieme-connect.com | High ee thieme-connect.com |
| Gramine | Methyl Iodide | None (in flow) | Substitution with a chiral glycine-derived Ni-complex | Alkylated Ni-complex of tryptophan derivative | 84% (for a specific derivative) researchgate.net | 99% de (for a specific derivative) researchgate.net |
| 1-Substituted Gramines | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | None | Substitution with malonate-based nucleophiles | Indolylmethyl-substituted malonates | Not specified | Not applicable |
Chemical Reactivity and Transformation Pathways
Nucleophilic Displacement Reactions of the Quaternary Ammonium (B1175870) Group
The quaternary trimethylammonium group of gramine (B1672134) methiodide is susceptible to displacement by a variety of nucleophiles, making it a useful reagent for introducing the 3-indolylmethyl moiety into other molecules.
The base-catalyzed methanolysis of 1-methylgramine methiodide has been studied to understand the relative reactivity of 3-indolylcarbinyl systems. cdnsciencepub.com In the presence of a base such as potassium hydroxide (B78521) in methanol (B129727), 1-methylthis compound undergoes solvolysis to quantitatively yield the corresponding 3-methoxymethyl-1-methylindole. cdnsciencepub.com This reaction highlights the facility with which the trimethylamine (B31210) group is displaced by a nucleophile like the methoxide (B1231860) ion. cdnsciencepub.com The reactivity of this compound itself in similar reactions provides a point of comparison for understanding the electronic effects of the indole (B1671886) nitrogen substituent. cdnsciencepub.com
The mechanism of nucleophilic displacement on this compound and its derivatives can vary depending on the specific substrate and reaction conditions.
The kinetics of the solvolysis of 1-methylthis compound are consistent with a rate-determining unimolecular elimination (E1) of trimethylamine to form a stabilized carbocation intermediate, which is then rapidly attacked by the nucleophile. cdnsciencepub.com The indole nitrogen's lone pair can assist in this elimination and stabilize the resulting intermediate. cdnsciencepub.com This pathway is distinct from a direct bimolecular nucleophilic substitution (SN2) process. masterorganicchemistry.comrsc.org
In contrast, other nucleophilic substitution reactions involving this compound are believed to proceed through an SN2 mechanism. rsc.org In an SN2 reaction, the nucleophile attacks the carbon atom bearing the leaving group in a single, concerted step, leading to inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com The choice between a unimolecular (E1 or SN1) and a bimolecular (SN2 or E2) pathway is influenced by factors such as the structure of the substrate, the strength of the nucleophile/base, the nature of the leaving group, and the solvent. iitk.ac.inlibretexts.orgokstate.edu For instance, SN2 reactions are favored by less sterically hindered substrates and strong nucleophiles, while unimolecular reactions are favored by substrates that can form stable carbocations. masterorganicchemistry.comlibretexts.org
This compound is widely employed as an alkylating agent, transferring the 3-indolylmethyl group to various nucleophiles. illinois.eduresearchgate.netnumberanalytics.com This strategy is particularly valuable for the synthesis of tryptophan derivatives and other complex indole alkaloids.
The reaction of this compound with α-isocyanopropionates provides a route to α-methyltryptophan derivatives. tandfonline.comresearchgate.net For example, the alkylation of ethyl α-isocyanopropionate with this compound, in the presence of a base, yields the corresponding α-isocyano-α-methyl-β-(3-indolyl)propionate. tandfonline.comcore.ac.uk This intermediate can then be hydrolyzed to afford α-methyltryptophan. tandfonline.com This method offers a convenient alternative to other synthetic approaches. tandfonline.com
Table 1: Synthesis of α-Methylamino Acids via Alkylation with this compound
| Alkylating Agent | Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| This compound | Ethyl α-isocyanopropionate | Ethyl α-isocyano-α-methyl-β-(3-indolyl)propionate | 63 | tandfonline.comcore.ac.uk |
This compound and its aza-analogs are used to alkylate protected glycine (B1666218) derivatives, such as ethyl N-(diphenylmethylene)glycinate, to synthesize various tryptophan analogs. shareok.orgnih.govsdu.edu.cnshareok.org The reaction typically involves treating the glycine derivative with a base like sodium hydride to form the enolate, which then displaces the trimethylamine group from the this compound. nih.govshareok.org This approach has been successfully applied to the synthesis of 4-, 5-, 6-, and 7-azatryptophan (B1233867) analogs. shareok.orgnih.gov The resulting protected tryptophan derivatives can be deprotected to yield the free amino acids. shareok.orgsdu.edu.cn
Table 2: Synthesis of Tryptophan Analogs using this compound Derivatives
| Gramine Derivative | Nucleophile | Product | Reference |
|---|---|---|---|
| 5-Aza-gramine methiodide | Ethyl N-(diphenylmethylene)glycinate | Ethyl 2-((diphenylmethylene)amino)-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoate | nih.gov |
| 7-Aza-gramine methiodide | Ethyl N-(diphenylmethylene)glycinate | Ethyl 2-((diphenylmethylene)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate | shareok.org |
The condensation of this compound with substituted aminomalonates is a well-established method for the synthesis of tryptophan and its derivatives. dss.go.thoregonstate.edu For example, the reaction with diethyl acetamidomalonate, followed by hydrolysis and decarboxylation, yields tryptophan. oregonstate.edu Similarly, diethyl acetoxymalonate reacts smoothly with gramine, and subsequent hydrolysis and decarboxylation of the product afford β-(3-indolyl)lactic acid. dss.go.th This reactivity has been extended to various aminomalonate derivatives under alkaline catalysis. dss.go.th A continuous-flow process has also been developed for the reaction of gramines with chiral (N-alkylidene)aminomalonates, allowing for rapid and efficient synthesis of unnatural tryptophan derivatives. researchgate.net
Alkylation Reactions Utilizing this compound as an Alkylating Agent
Oxidation Reactions of this compound
A notable and unexpected oxidation of this compound involves its reaction with sodium nitrite (B80452) (NaNO₂) in N,N-dimethylformamide (DMF) to produce indole-3-carboxaldehyde (B46971). lookchem.comekb.egniscpr.res.in This reaction was discovered serendipitously when attempting to synthesize 3-nitromethylindole via displacement of the trimethylamine group with a nitrite anion. niscpr.res.in Instead of the expected substitution product, indole-3-carboxaldehyde was isolated in a significant yield of 68%. lookchem.comekb.egniscpr.res.invulcanchem.combenchchem.com
This transformation represents an unusual oxidation of the methyl group attached to the indole-3-position. niscpr.res.in The reaction has been generalized to other this compound derivatives, including those with substituents on the indole ring, which also yield the corresponding 3-aldehydes in good yields. niscpr.res.in This method provides a valuable alternative to other synthetic routes for indole-3-carboxaldehyde, such as the Vilsmeier-Haack or Reimer-Tiemann reactions. ekb.egbenchchem.com
| Reactant | Reagent | Solvent | Product | Yield |
| This compound | Sodium Nitrite (NaNO₂) | N,N-Dimethylformamide (DMF) | Indole-3-carboxaldehyde | 68% lookchem.comniscpr.res.inbenchchem.com |
| 5-Methoxythis compound | Sodium Nitrite (NaNO₂) | N,N-Dimethylformamide (DMF) | 5-Methoxyindole-3-carboxaldehyde | Good niscpr.res.in |
| 2-Methylthis compound | Sodium Nitrite (NaNO₂) | N,N-Dimethylformamide (DMF) | 2-Methylindole-3-carboxaldehyde | Good niscpr.res.in |
| 2-Phenylthis compound | Sodium Nitrite (NaNO₂) | N,N-Dimethylformamide (DMF) | 2-Phenylindole-3-carboxaldehyde | Good niscpr.res.in |
A potential mechanism for the oxidation of this compound to indole-3-carboxaldehyde has been proposed. niscpr.res.in The reaction is initiated by the displacement of trimethylamine by the nitrite ion to form an intermediate, 3-nitromethylindole. Under the reaction conditions in DMF, this nitro compound is not stable. It is thought to undergo a transformation, possibly involving the formation of a nitronic acid intermediate or a related species, which then leads to the final aldehyde product. This process is distinct from the classical Nef reaction as it does not require acidic conditions. niscpr.res.in The exact nature of the subsequent steps leading from the 3-nitromethylindole intermediate to indole-3-carboxaldehyde under these specific NaNO₂/DMF conditions continues to be a subject of study. niscpr.res.in
Derivatization and Functionalization Strategies
Gramine itself can be cleaved by acetic anhydride (B1165640), and this reactivity extends to its quaternary salt, this compound. acs.org The reaction of gramine with acetic anhydride results in the formation of N-acetyl-3-acetoxymethylindole. This transformation involves the acetylation of the indole nitrogen and the displacement of the dimethylamino group, followed by the introduction of an acetoxy group at the methylene (B1212753) carbon. acs.org The quaternization of the amino group in this compound makes the trimethylamine moiety an even better leaving group, facilitating its displacement by the acetate (B1210297) anion generated from acetic anhydride.
The trimethylammonium group of this compound is an effective leaving group that can be displaced by various nucleophiles, including malonate-based anions. researchgate.netnih.gov While methyl iodide is a common agent used to activate the dimethylamino group of gramine for substitution, other activating agents have been developed that can offer superior results. researchgate.netnih.gov
The reaction involves the in-situ formation of the gramine quaternary salt (this compound if methyl iodide is used), which is then attacked by the enolate of a malonic ester. This nucleophilic substitution reaction results in the formation of a new carbon-carbon bond, yielding an indole-3-methylmalonate derivative. This strategy is a key step in the synthesis of various more complex indole derivatives, including 1,2,3,4-tetrahydro-β-carbolines, which can be formed through a subsequent one-pot Pictet-Spengler reaction. researchgate.netnih.gov
| Activating Agent | Nucleophile | Product Type |
| Methyl Iodide | Malonate Esters | Indole-3-methylmalonate derivatives researchgate.netnih.gov |
| 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) | Malonate Esters | Indole-3-methylmalonate derivatives researchgate.netnih.gov |
Formation of Transition Metal Complexes Based on Gramine Skeletons
The synthesis of transition metal complexes incorporating a gramine framework often utilizes the reactivity of gramine derivatives to construct sophisticated ligand systems. This compound, the quaternary ammonium salt formed from the reaction of gramine with methyl iodide, serves as a pivotal, highly reactive intermediate in these synthetic pathways. acs.orgsioc-journal.cn Its utility lies not in acting as a direct ligand, but as a precursor to a transient electrophilic species that can be trapped by various nucleophiles to build more complex ligand architectures.
The methylation of the dimethylamino group in gramine creates an excellent leaving group, trimethylamine. acs.org Upon treatment with a base, or in some cases through spontaneous elimination, this compound readily forms a highly reactive exocyclic methylene indolenine intermediate. This intermediate is a potent electrophile, susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its application in constructing ligands for transition metals.
A notable example involves the synthesis of platinum(II) and palladium(II) complexes from ligands derived from gramine. matthey.com In this multi-step approach, gramine or its derivatives are first used to create a more complex, chelating ligand system. For instance, gramine analogues fused with pyrazole (B372694) and 3,5-dimethylpyrazole (B48361) have been synthesized. These new heterocyclic structures then serve as bidentate or tridentate ligands for transition metals.
The synthesis of these ligand precursors can be initiated from gramine (1) or gramine N-oxide (51), which can be converted from gramine methyl iodide (50). matthey.com For example, gramine derivatives fused with a nitrogen-containing heterocyclic ring (such as pyrazole) can be synthesized from gramine methyl iodide. matthey.com These gramine-based heterocyclic ligands (71) are then reacted with appropriate transition metal salts, such as platinum(II) chloride bis(dimethylsulfoxide) (Pt(DMSO)₂Cl₂), lithium tetrachloropalladate(II) (Li₂PdCl₄), or palladium(II) acetate (Pd(OAc)₂), to yield the target metal complexes (72-74). matthey.com
The general synthetic scheme for the formation of these palladium and platinum complexes is outlined below.
Table 1: Synthesis of Gramine-Based Ligands This table is interactive. Click on headers to sort.
| Starting Material | Reagent | Product (Ligand) |
|---|---|---|
| Gramine (1) or Compound 70 | Pyrazole or 3,5-dimethylpyrazole | Gramine analogue fused with pyrazole (71) |
| Gramine methyl iodide (50) | Nitrogen heterocyclic ring (e.g., compound 52) | Gramine derivative fused with nitrogen heterocyclic ring (56, 57) |
Data sourced from a 2021 review on the chemistry of gramine. matthey.com
Once the desired ligand is synthesized, it is introduced to a transition metal precursor to form the final complex.
Table 2: Synthesis of Transition Metal Complexes from Gramine-Based Ligands This table is interactive. Click on headers to sort.
| Ligand | Metal Precursor | Resulting Complex | Metal Center |
|---|---|---|---|
| Gramine-pyrazole analogue (71) | Pt(DMSO)₂Cl₂ | Platinum(II) Complex (72) | Platinum(II) |
| Gramine-pyrazole analogue (71) | Li₂PdCl₄ | Palladium(II) Complex (73) | Palladium(II) |
| Gramine-pyrazole analogue (71) | Pd(OAc)₂ | Palladium(II) Complex (74) | Palladium(II) |
Data derived from research on the synthesis of Pt(II) and Pd(II) complexes for use in Heck reactions. matthey.com
Mechanistic Studies of Gramine Methiodide Reactions
Unimolecular Elimination with Indole (B1671886) Nitrogen Lone Pair Assistance
The solvolysis of 1-methylgramine methiodide follows a reaction pathway consistent with a rate-determining unimolecular elimination of trimethylamine (B31210). cdnsciencepub.com This process is succeeded by a more rapid attack by a nucleophile. cdnsciencepub.com A key feature of this mechanism is the assistance provided by the lone pair of electrons on the indole nitrogen. This assistance stabilizes the resulting intermediate. cdnsciencepub.com
The kinetics of the base-catalyzed methanolysis of 1-methylthis compound have been studied across a temperature range of 50-90°C. cdnsciencepub.com The reaction exhibits strict first-order kinetics, which supports the proposed mechanism of indole nitrogen lone pair assistance in the displacement of the leaving group. cdnsciencepub.com This intramolecular assistance facilitates the formation of a stabilized intermediate, which then readily reacts with the solvent.
In contrast, gramine (B1672134) methiodide itself undergoes a very rapid elimination of trimethylamine and iodide, followed by the addition of a nucleophile like methanol (B129727). This reaction is so fast that it is difficult to follow kinetically, even at temperatures as low as -78°C. cdnsciencepub.com The involvement of the N-1 position of the indole is crucial, as the 1-methyl derivative of this compound shows a lack of reactivity towards DNA, highlighting the importance of the indole N-H proton in certain reactions. cdnsciencepub.com
Concerted Bimolecular Nucleophilic Substitution Processes
Bimolecular nucleophilic substitution (SN2) reactions are characterized as concerted, one-step processes. libretexts.orglibretexts.orgnumberanalytics.com In this type of reaction, the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. libretexts.orglibretexts.org This simultaneous bond-making and bond-breaking event proceeds through a single transition state. libretexts.orgnumberanalytics.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, making it a bimolecular process. libretexts.orglibretexts.orgpdx.edu
In the context of gramine derivatives, reactions that proceed via a direct SN2 process have been observed. For instance, the base-catalyzed methanolysis of 1-methylisothis compound and 1-methylindol-2-ylmethyl N-tert-butylcarbamate both proceed with second-order kinetics, which is indicative of a direct SN2 mechanism. cdnsciencepub.com This contrasts with the unimolecular elimination pathway observed for 1-methylthis compound.
The nature of the substrate plays a significant role in favoring an SN2 mechanism. Substrates with less steric hindrance at the reaction center are more amenable to this pathway. pdx.edu The nucleophile directly displaces the leaving group, and this process is favored when the nucleophile is more reactive than the leaving group. uwaterloo.ca
Role of Leaving Groups in Reactivity (Trialkylammonium vs. Carbamate)
The nature of the leaving group is a critical factor that influences the rate and mechanism of nucleophilic substitution reactions. In studies comparing the reactivity of indolylcarbinyl systems, the trialkylammonium group of this compound derivatives and the carbamate (B1207046) group have been investigated as leaving groups. cdnsciencepub.com
In the base-catalyzed methanolysis of 1-methylindol-2-ylmethyl N-tert-butylcarbamate, the reaction proceeds through a second-order kinetic process, consistent with a direct bimolecular nucleophilic substitution (SN2) mechanism. cdnsciencepub.com When comparing the leaving group abilities under these conditions, the carbamate moiety was found to be a better leaving group than the trialkylammonium group by a factor of 10. cdnsciencepub.com
The efficiency of a leaving group is related to its ability to stabilize the negative charge it acquires upon departure. Generally, good leaving groups are the conjugate bases of strong acids. wikipedia.org The relative reactivity of common leaving groups has been estimated, with sulfonates and halides being significantly more effective than carboxylates. nih.gov
The choice of the activating agent for the dimethylamino group in gramine can also influence the subsequent substitution reaction. For instance, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) has been shown to be a superior activating agent to methyl iodide for the substitution of gramines with malonate-based nucleophiles, especially for 1-substituted gramines. researchgate.net This highlights how the modification of the initial leaving group can significantly impact the reaction's efficiency.
Table 1: Comparison of Leaving Group Performance in Base-Catalyzed Methanolysis
| Compound | Leaving Group | Reaction Order | Relative Rate | Mechanism |
| 1-Methylthis compound | Trialkylammonium | First-Order | - | Unimolecular Elimination cdnsciencepub.com |
| 1-Methylisothis compound | Trialkylammonium | Second-Order | 1 | SN2 cdnsciencepub.com |
| 1-Methylindol-2-ylmethyl N-tert-butylcarbamate | Carbamate | Second-Order | 10 | SN2 cdnsciencepub.com |
Computational Modeling of Reaction Diastereoselectivity and Geometry
Computational modeling has proven to be a valuable tool for understanding the stereochemical outcomes of reactions involving this compound. Self-consistent reaction field (SCRF) solvation models, derived from SCF-MO calculations, have been successfully used to model the diastereoselectivity of reactions. csic.esnih.gov
Specifically, these computational models have been applied to the alkylation of the anion derived from (4S)-2,4-dimethyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione with this compound. csic.esnih.gov The calculated results for the anti/syn ratio of the resulting product, a seco-ent-ardeemin analogue, were confirmed by experimental findings. csic.esresearchgate.net This agreement between computational prediction and experimental reality validates the reliability of the modeling approach. csic.esnih.gov
Furthermore, computational studies have established a close similarity between the calculated geometry of the piperazine (B1678402) ring in the anti isomers of 1,2,4-trialkyl derivatives and the geometries determined from their 1H NMR solution data and X-ray crystallography data. csic.esnih.gov This demonstrates the power of computational chemistry to accurately predict not only the reactivity and selectivity but also the detailed three-dimensional structures of the reaction products.
Biochemical Interactions and Molecular Targets in Vitro and Enzymatic Studies
DNA Alkylation and Cross-linking Investigations
Gramine (B1672134) methiodide has been identified as a compound capable of interacting with DNA through alkylation and cross-linking, processes of significant interest in the study of antitumor agents.
Quantification of DNA Alkylation and Cross-linking Extent
In vitro studies have demonstrated the capacity of gramine methiodide to both alkylate and cross-link DNA. At a concentration of 2.2 mM, this compound was found to cross-link DNA to an extent of 71% when incubated at 37°C and a pH of 7. nih.govshareok.org This significant level of cross-linking highlights its reactivity towards DNA. The process involves the compound undergoing a rapid elimination to form a reactive intermediate, which then alkylates the DNA. shareok.org Despite possessing only one apparent alkylating center, this compound efficiently induces interstrand cross-links. nih.gov
Table 1: Extent of DNA Cross-linking by this compound
| Compound | Concentration (mM) | pH | Temperature (°C) | Extent of Cross-linking (%) |
|---|---|---|---|---|
| This compound | 2.2 | 7 | 37 | 71 |
Correlation with DNA G+C Content
The efficiency of DNA cross-linking by this compound shows a direct correlation with the guanine-cytosine (G+C) content of the DNA. nih.govshareok.org This dependence on the (G+C) content suggests that the cross-linking mechanism likely involves the targeting of guanine (B1146940) residues. nih.gov A higher proportion of G+C pairs in a DNA strand provides more potential sites for the interaction, thus increasing the extent of cross-linking. This characteristic is similar to that observed with mitosane antitumor antibiotics, such as mitomycin C. nih.gov The relationship implies that for a cross-link to form, two adjacent guanine residues on complementary DNA strands may be required. nih.gov
Studies with Indole (B1671886) Prenyltransferases (PTs)
Research has extended to the enzymatic evaluation of aza-gramine methiodides, which are structural analogs of this compound where a carbon atom in the indole ring is replaced by a nitrogen atom. These studies explore their potential as substrates for indole prenyltransferases (PTs), enzymes that catalyze the attachment of a prenyl group to an indole-containing molecule.
Evaluation of Aza-Gramine Methiodides as Substrates for Indole-Alkylating PTs
A series of aza-gramine methiodides have been synthesized and evaluated as potential substrates for several indole-alkylating prenyltransferases, including FgaPT2, CdpNPT, and FtmPT1. nih.gov These enzymes are known for their role in the biosynthesis of various natural products. nih.gov The studies showed that many of these aza-analogs are indeed accepted as substrates by the prenyltransferases. nih.gov For instance, FgaPT2, CdpNPT, and FtmPT1 were all found to tolerate the isosteric replacement of the indole moiety with azaindoles. nih.gov This acceptance demonstrates the substrate promiscuity of these enzymes and opens up possibilities for creating novel functionalized azaindole compounds through biocatalysis. nih.gov The synthesis of these substrates, such as 5-aza-gramine methiodide and 6-aza-gramine methiodide, was achieved with yields of 72.2% and 57.2% respectively, while 7-aza-gramine methiodide was produced in nearly quantitative yield. nih.gov
Assessment of Regioselectivity and Substrate Promiscuity in PT-Catalyzed Reactions
The enzymatic prenylation of aza-gramine methiodide analogs revealed that the regioselectivity of the reaction is heavily influenced by the position of the nitrogen atom within the azaindole ring. nih.gov The three tested prenyltransferases—FgaPT2, CdpNPT, and FtmPT1—exhibited different levels of promiscuity and produced a variety of prenylated products. nih.gov
The prenylation of Aza-Cyclic dipeptide (Aza-CyWP) analogs by CdpNPT and FtmPT1 resulted in products with alkylation occurring at the N1, C2, or C3 positions. nih.gov CdpNPT showed unexpected selectivity, with only the 7-aza analog displaying significant turnover, likely due to the electronic properties of the C3 position in this specific isomer. nih.gov In a remarkable finding, FgaPT2 was observed to catalyze N-prenylation on the pyridine (B92270) ring of 4-aza and 5-aza analogs, creating cationic N-prenylpyridinium products, a previously unobserved mode of action for this class of enzymes. nih.gov This highlights not only the substrate promiscuity of these enzymes but also their potential to catalyze novel chemical transformations. nih.gov
Table 2: Enzyme Activity with Aza-Cyclic dipeptide (Aza-CyWP) Analogs
| Enzyme | Substrate Analog | Product Alkylation Sites | Notes |
|---|---|---|---|
| FgaPT2 | 4-Aza-CyWP | N-prenylation (Pyridine ring) | Formation of cationic N-prenylpyridinium product. nih.gov |
| 5-Aza-CyWP | N-prenylation (Pyridine ring) | Formation of cationic N-prenylpyridinium product. nih.gov | |
| CdpNPT | 7-Aza-CyWP | N1, C2, or C3 | Showed low promiscuity, with measurable turnover primarily for this analog. nih.gov |
| FtmPT1 | Various Aza-CyWP analogs | N1, C2, or C3 | Exhibited activity with multiple analogs. nih.gov |
Chemoenzymatic Transformations for Natural Product Analog Diversification
The diversification of natural product scaffolds is a cornerstone of drug discovery, enabling the creation of novel analogs with potentially enhanced or new biological activities. Chemoenzymatic synthesis, which merges the strategic advantages of traditional chemical reactions with the high selectivity of biocatalysis, offers a powerful route to access complex molecules that are difficult to produce by other means. nih.govnih.govrsc.org This approach is particularly valuable for modifying natural product skeletons like that of gramine. nih.govnih.gov
Prenylated indole alkaloids, a class of hybrid natural products, are widely found in fungi and exhibit significant structural diversity and biological activity. rsc.org Chemoenzymatic methods have been successfully employed to generate various prenylated indole derivatives using purified and overproduced enzymes. rsc.org
A notable example of this strategy is in the total synthesis of the microtubule inhibitor tryprostatin B. nih.gov A key step in this synthesis involves the preparation of a diprenylated gramine salt. researchgate.net Researchers found that an N-Boc protected gramine could be directly lithiated and subsequently reacted with prenyl bromide to yield a C2,N-diprenylated N-Boc-gramine in high yield. nih.gov This transformation, which combines chemical steps (protection, lithiation, alkylation) with intermediates derived from natural product scaffolds, exemplifies how gramine derivatives serve as building blocks in the chemoenzymatic-style synthesis of more complex, biologically active compounds. nih.gov Such strategies empower the rapid synthesis of natural product scaffolds and facilitate the diversification of bioactive molecules. nih.gov
Interactions with Biological Nucleophiles as Probes for Neurotoxin Mechanisms
This compound, as a quaternary ammonium (B1175870) salt, is an effective alkylating agent. The iodomethylate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity can be harnessed to probe the mechanisms of action of certain toxins.
Neurotoxins often exert their effects by covalently modifying essential biological macromolecules. nih.gov For instance, botulinum neurotoxins (BoNTs) are potent proteases that cleave proteins required for synaptic vesicle exocytosis, thereby blocking neurotransmitter release. plos.org While the mechanisms are different, the principle of a toxin binding to and modifying a target is fundamental. nih.govplos.org
The reaction of this compound with nucleophiles can serve as a simplified model for the alkylating mechanisms of some toxins. researchgate.net Studies have shown that gramine methyl iodide can react with nitrogen heterocyclic compounds to form fused gramine derivatives. mdpi.com By studying these well-defined reactions with biological nucleophiles, researchers can gain insight into the fundamental chemical interactions that may be analogous to the initial steps of covalent modification by more complex toxins. This makes this compound a useful chemical tool for investigating the principles of molecular interactions relevant to toxicology.
In Vitro Structure-Activity Relationship Studies
Gramine Derivatives and Ca²+ Release from Sarcoplasmic Reticulum
The sarcoplasmic reticulum (SR) is a critical organelle in muscle cells that regulates intracellular calcium (Ca²⁺) concentration. Certain molecules can trigger the release of Ca²⁺ from the SR, and understanding the structural features required for this activity is crucial for developing new pharmacological tools. nih.gov
In vitro studies on a series of gramine derivatives have been conducted to elucidate the structure-activity relationship (SAR) for evoking Ca²⁺ release from the skeletal muscle sarcoplasmic reticulum. nih.govsigmaaldrich.com In a key study, 14 gramine derivatives with varying substituents on the indole skeleton were examined. nih.gov Of these, five compounds were found to be effective at inducing Ca²⁺ release. nih.gov
The most potent compound identified was 5,6-dibromo-1,2-dimethylgramine, which triggered Ca²⁺ release in a concentration-dependent manner with an EC₅₀ value of 22.2 µM. nih.govresearchgate.net This potency is approximately 40 times greater than that of caffeine, a well-known agent for inducing Ca²⁺ release, which had an EC₅₀ of 0.885 mM in the same study. nih.gov The mechanism of release was determined to be through the ryanodine (B192298) receptors. nih.govresearchgate.net
The SAR analysis indicated two key structural features are important for this activity:
1-methylation: Methylation at the N-1 position of the indole ring was found to be a critical factor for activity. nih.gov
5- and 6-Bromination: The presence of bromine atoms at both the C-5 and C-6 positions significantly enhanced the Ca²⁺-releasing effect. nih.gov
These findings establish that specific gramine derivatives are valuable molecular tools for investigating the mechanisms of Ca²⁺ release from the sarcoplasmic reticulum. nih.govtfu.ac.jp
Interactive Data Table: Structure-Activity Relationship of Gramine Derivatives on Ca²⁺ Release
| Compound/Derivative Feature | Position(s) | Status | Effect on Ca²⁺ Release from Sarcoplasmic Reticulum | Reference |
| Parent Compound | Gramine itself is not reported as the primary active compound in this specific study. | nih.gov | ||
| 1-Methylation | N-1 | Important | Considered a key requirement for potent activity. | nih.gov |
| 5,6-Dibromination | C-5 & C-6 | Important | Substitution with bromine at both positions is crucial for high potency. | nih.gov |
| 5,6-dibromo-1,2-dimethylgramine | N-1, C-2, C-5, C-6 | Most Active | EC₅₀ = 22.2 µM. Approximately 40-fold more potent than caffeine. | nih.govresearchgate.net |
| Caffeine (Reference) | N/A | Reference | EC₅₀ = 0.885 mM (885 µM). | nih.gov |
Synthesis and Investigation of Gramine Methiodide Structural Analogues
Design and Synthesis of Substituted Indole-Derived Analogues
The modification of the indole (B1671886) nucleus is a key strategy in medicinal chemistry to develop new therapeutic agents. Gramine (B1672134) methiodide serves as a pivotal starting material for these modifications, allowing for the introduction of various substituents onto the indole scaffold.
C2-Alkylated Gramines
The introduction of alkyl groups at the C2 position of the indole ring is a significant modification that can influence the biological activity of the resulting compounds. A method for the C2-alkylation of N-protected gramines has been explored, involving the reaction with n-butyllithium and various alkyl halides. This process yields C2,N'-dialkylated gramine salts. The N-Boc protecting group on the indole nitrogen, in conjunction with the gramine's methylene (B1212753) nitrogen, facilitates the lithiation at the C2 position, leading to high conversion rates of the desired product. researchgate.net This approach is crucial for synthesizing precursors for complex natural products like tryprostatin B, a microtubule inhibitor with anticancer properties. researchgate.netdigitellinc.com The synthesis of C2-alkylated gramine is a key step, often involving Boc protection and subsequent alkylation. uwm.eduuwm.edu
Table 1: Synthesis of C2-Alkylated Gramine Derivatives
| Entry | Alkyl Halide | Product | Yield |
|---|---|---|---|
| 1 | Methyl Iodide | C2-Methyl, N'-Boc-gramine | Moderate to High researchgate.net |
Azaindole Analogues via Aza-Gramine Methiodides
Table 2: Synthesis of Aza-Gramine Methiodides
| Azaindole Isomer | Aza-Gramine Methiodide | Isolated Yield | Reference |
|---|---|---|---|
| 5-Azaindole | 5-Aza-gramine methiodide | 72.2% | nih.gov |
| 6-Azaindole | 6-Aza-gramine methiodide | 57.2% | nih.gov |
C-Methylated 5,6-Dihydroxytryptamine (B1219781) Analogues as Molecular Mechanism Probes
To investigate the neurotoxic mechanism of 5,6-dihydroxytryptamine (5,6-DHT), which is believed to involve the alkylation of biological nucleophiles by its autoxidation products, C-methylated analogues have been synthesized. nih.gov The introduction of the aminoethyl side chain in these analogues, specifically 4-methyl-5,6-DHT, 7-methyl-5,6-DHT, and 4,7-dimethyl-5,6-DHT, was accomplished using gramine methiodides. nih.gov These methylated analogues serve as probes to understand the relative importance of different sites on the autoxidation products for alkylation. nih.gov Biological evaluation of these compounds in neuroblastoma cells revealed that their inhibitory potency and affinity for the serotonin (B10506) uptake system varied, providing insights into the structure-activity relationship and the molecular mechanism of 5,6-DHT's action. nih.govnih.gov
Development of Tryptophan and Pseudodipeptide Analogues
Gramine methiodide is a valuable tool for the synthesis of non-standard amino acids and peptide mimics, which are important for drug discovery and biochemical studies.
Synthesis of Alpha-Methyltryptophan Derivatives
Alpha-methyltryptophan is an important amino acid analogue with various biological activities. A convenient method for preparing α-alkyltryptophan derivatives involves the reaction of α-alkyl-α-isocyanoacetates with this compound. tandfonline.comjst.go.jp For example, the reaction of methyl α-isocyanopropionate with this compound yields the corresponding α-methyl derivative, which can then be hydrolyzed to α-methyltryptophan. tandfonline.com This method provides a straightforward route to these valuable compounds. tandfonline.comthno.org
Construction of N-Succinyltryptophanamides using this compound
N-succinyltryptophanamides are of interest for their potential biological activities, including the inhibition of matrix metalloproteinases. clockss.org A versatile synthesis of these compounds has been developed that utilizes the reaction of a quaternized gramine, such as this compound, with a suitably acylated aminomalonate. clockss.org This approach allows for the generation of the tryptophan backbone. The process involves the reaction of a protected diethyl succinylaminomalonate derivative with this compound, followed by saponification, decarboxylation, and amidation to yield the final N-succinyltryptophanamide. clockss.org
Advanced Structural Analogues for Mechanistic and Synthetic Studies
The reactivity of this compound and its congeners has been exploited to create complex molecular architectures, providing intermediates for the total synthesis of natural products and probes for understanding reaction mechanisms. Advanced structural analogues derived from gramine salts serve as pivotal building blocks in the synthesis of various biologically significant compounds.
Tryprostatin B Intermediates
Gramine-derived salts are instrumental in the synthesis of Tryprostatin B, a microtubule inhibitor. A concise and efficient total synthesis of this natural product relies on the preparation of a diprenylated gramine salt as a key intermediate. nih.govresearchgate.net In this synthetic route, the indole moiety of a Boc-protected gramine is first lithiated to introduce a prenyl group at the C2 position, forming a diprenylated gramine derivative. This is then converted to a salt, analogous to this compound, to facilitate subsequent alkylation reactions. nih.govresearchgate.net
| Intermediate | Key Reagents | Purpose in Synthesis |
| Diprenylated gramine salt | Boc-protected gramine, n-BuLi, Prenyl bromide | Introduction of prenyl group at C2 of the indole ring |
| C2-prenyl tryptophan intermediate | Diprenylated gramine salt, Diketopiperazine | Asymmetric alkylation to form the core structure of Tryprostatin B |
Thaxtomine Analogues Derived from Gramine Methosulfate
Gramine methosulfate, a close structural and reactive analogue of this compound, serves as a key reagent in the synthesis of structural analogues of thaxtomins, a family of phytotoxins. capes.gov.brpsu.edu The synthesis of a model thaxtomine compound was achieved in five steps, with the critical step being the cross-coupling reaction of the lithiated anion of sarcosine (B1681465) anhydride (B1165640) with gramine methosulfate. capes.gov.brmolaid.com This reaction is efficiently catalyzed by copper reagents, such as dilithium (B8592608) tetrachlorocuprate, in tetrahydrofuran (B95107) (THF). capes.gov.brpsu.edu
The resulting product from this coupling reaction provides the core structure, which is then further modified to generate the final thaxtomine analogue. capes.gov.br Subsequent synthetic steps include the protection of the indole nitrogen, an aldol (B89426) condensation, the formation of a bromohydrin, and a final catalytic hydrogenation to yield the target molecule. capes.gov.br This synthetic strategy highlights the utility of gramine salts in the construction of complex piperazinedione-containing natural product analogues. researchgate.net
| Reactant | Catalyst | Product of Key Step | Overall Yield |
| Lithiated anion of sarcosine anhydride and Gramine methosulfate | Dilithium tetrachlorocuprate | Piperazinedione with indolemethyl substituent | 19% (for model compound 1c) capes.gov.br |
Seco-ent-ardeemin Analogues and Computational Models
This compound has been directly employed in the synthesis of seco-ent-ardeemin analogues, which are valuable for studying the stereochemistry of complex molecules. The alkylation of the anion derived from (4S)-2,4-dimethyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione with this compound yields a seco-ent-ardeemin analogue. acs.orgcsic.esnih.gov This reaction serves as a practical confirmation for theoretical computational models developed to predict the diastereoselectivity of such transformations. acs.orgcsic.esnih.gov
Self-consistent reaction field (SCRF) solvation models based on SCF-MO calculations have been successfully used to model the diastereoselectivity of reactions involving the pyrazino[2,1-b]quinazoline-3,6-dione template. acs.orgcsic.esuah.es The experimentally observed anti/syn ratio of the seco-ent-ardeemin analogue produced via the this compound alkylation aligns with the predictions of these computational models. acs.orgcsic.esscience.govscience.govresearchgate.netscience.gov Furthermore, the calculated geometry of the piperazine (B1678402) ring in the resulting trialkylated derivatives shows a strong correlation with experimental data obtained from 1H NMR and X-ray crystallography. csic.esnih.gov
| Reactant | Alkylating Agent | Product | Computational Model Validation |
| (4S)-2,4-dimethyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione | This compound | seco-ent-ardeemin analogue (compound 8) | Confirms the anti/syn ratio predicted by SCF-MO calculations acs.orgcsic.es |
Advanced Analytical Methodologies in Gramine Methiodide Research
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for probing the molecular structure of gramine (B1672134) methiodide. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound.
¹H NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In the analysis of a gramine methiodide analogue, TBS-BN-gramine methiodide, specific proton signals were observed. rsc.org For instance, the methylene (B1212753) protons (CH₂) adjacent to the quaternary ammonium (B1175870) group appear as a singlet at 4.83 ppm, while the nine protons of the trimethylammonium group also appear as a singlet at 3.06 ppm. rsc.org The aromatic protons on the indole (B1671886) ring system show distinct signals, often as doublets or multiplets, depending on their coupling with neighboring protons. rsc.org
¹³C NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, techniques like polarization transfer are often used to enhance signal sensitivity. magritek.com For TBS-BN-gramine methiodide, ¹³C NMR signals have been assigned, with the methylene carbon appearing at 58.26 ppm and the trimethylammonium carbons at 51.32 ppm. rsc.org The various carbons of the indole ring system are also resolved, appearing in the typical aromatic region of the spectrum. rsc.org
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms. rsc.org A COSY spectrum reveals proton-proton couplings within the molecule, helping to piece together spin systems. rsc.org An HSQC spectrum correlates directly bonded proton and carbon atoms, which is invaluable for unambiguously assigning ¹H and ¹³C signals, especially in complex molecules. rsc.org These techniques are instrumental in confirming the structure of novel compounds synthesized using this compound as a starting material. nih.govresearchgate.net
| Technique | Assignment | Chemical Shift (δ) in ppm |
|---|---|---|
| ¹H NMR (500 MHz) | -CH₂-N⁺(CH₃)₃ | 4.83 (s, 2H) |
| -N⁺(CH₃)₃ | 3.06 (s, 9H) | |
| Aromatic Protons | 8.34 - 6.50 | |
| ¹³C NMR (151 MHz) | -CH₂-N⁺(CH₃)₃ | 58.26 |
| -N⁺(CH₃)₃ | 51.32 | |
| Aromatic Carbons | 138.77 - 108.88 |
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ajchem-a.com When analyzing this compound derivatives, the FTIR spectrum reveals characteristic absorption bands corresponding to specific bond vibrations. niscpr.res.in For TBS-BN-gramine methiodide, a range of absorptions has been reported, including those for C-H stretching in the aromatic and aliphatic regions, as well as distinct peaks corresponding to the indole ring structure. rsc.org
| Wavenumber (cm⁻¹) | Possible Assignment |
|---|---|
| 3000, 2950, 2928, 2854 | C-H Stretching (Aromatic and Aliphatic) |
| 1605, 1578, 1500 | C=C Stretching (Aromatic Ring) |
| 1471 | CH₂/CH₃ Bending |
| 1252 | C-N Stretching |
| 838, 807, 787, 728 | C-H Bending (Out-of-plane, Aromatic) |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The molecular weight of this compound is 316.18 g/mol . drugfuture.com
Different ionization techniques are used depending on the sample and the desired information. Electrospray Ionization (ESI-MS) is a soft ionization technique suitable for analyzing thermally labile and non-volatile compounds like quaternary ammonium salts. It is often used to confirm the molecular weight of synthesized gramine analogues. researchgate.net Gas Chromatography-Mass Spectrometry with a Mass Selective Detector (GC-MSD) is another powerful method where the sample is first separated by gas chromatography before being introduced into the mass spectrometer. niscpr.res.in This technique is particularly useful for analyzing complex mixtures resulting from reactions involving this compound. niscpr.res.in The mass spectrum of the parent compound, gramine, shows a molecular ion peak corresponding to its molecular weight of approximately 174 g/mol . nist.gov
Chromatographic Separation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for monitoring reaction progress, isolating products, and assessing the purity of this compound and related compounds.
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative monitoring of chemical reactions and for the separation of compounds. libretexts.org In research involving this compound, TLC is frequently used to track the progress of a synthesis. scholaris.cadoi.org The technique involves spotting the reaction mixture onto a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel, and developing the plate in a suitable solvent system (mobile phase). acs.orgmdpi.com Components separate based on their differential affinity for the stationary and mobile phases. scribd.com The separated spots can be visualized under UV light or by using a chemical stain. oregonstate.educlockss.org This allows for a quick assessment of whether the starting material has been consumed and new products have been formed.
As mentioned previously, GC-MSD is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. notulaebotanicae.ro It is used for both the separation and identification of volatile and thermally stable compounds within a mixture. In the context of this compound research, GC-MSD is employed to analyze the products of reactions where this compound is used as a reagent. niscpr.res.in For example, in a reaction converting this compound derivatives to indole-3-aldehydes, GC-MS was used to identify and confirm the structure of the products by their mass spectra. niscpr.res.in A typical GC-MS analysis involves injecting the sample into the instrument, where it is vaporized and carried by an inert gas through a capillary column. notulaebotanicae.ro The components separate based on their boiling points and interactions with the column's stationary phase before entering the mass spectrometer for detection and identification. notulaebotanicae.ro
Kinetic and Mechanistic Study Techniques for Reaction Monitoring
The study of reaction kinetics and mechanisms involving this compound and its derivatives is crucial for understanding their reactivity and potential applications. Various techniques are employed to monitor the progress of these reactions, determine rate laws, and elucidate reaction pathways. wikipedia.org
Kinetic investigations into the reactions of this compound have revealed significant insights into its reactivity. For instance, the reaction of this compound involving the elimination of trimethylamine (B31210) followed by the addition of a nucleophile, such as methanol (B129727), is exceptionally rapid and challenging to monitor kinetically, even at temperatures as low as -78°C. cdnsciencepub.com
In contrast, studies on derivatives like 1-methylthis compound have allowed for more detailed kinetic analysis. The base-catalyzed methanolysis of 1-methylthis compound proceeds with strict first-order kinetics. cdnsciencepub.com This suggests a mechanism involving a rate-determining unimolecular elimination of trimethylamine, which is assisted by the lone pair of the indole nitrogen, followed by a more rapid attack by the nucleophile. cdnsciencepub.com
The progress of these reactions can be monitored using spectroscopic methods. numberanalytics.com Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ reaction monitoring, allowing researchers to observe the consumption of reactants and the formation of products over time by integrating peak signals relative to an internal standard. wikipedia.orgiastate.edu For example, in the solvolysis of 1-methylthis compound, the methylene protons of the reactant and the resulting ether product have distinct chemical shifts in the NMR spectrum, facilitating the kinetic study. cdnsciencepub.com The identity of reaction products is also commonly confirmed using mass spectrometry and NMR analysis. cdnsciencepub.com
Kinetic data obtained from these monitoring techniques are used to determine reaction rates and activation parameters. By measuring the reaction rate at different temperatures, the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be calculated, providing deeper mechanistic insights. cdnsciencepub.com
Research Findings on the Methanolysis of 1-Methylthis compound
The solvolysis of 1-methylthis compound in methanol with sodium methoxide (B1231860) as a base was studied across a range of temperatures. The reaction demonstrated first-order kinetics, with the rate being independent of the base concentration. cdnsciencepub.com
| Temperature (°C) | Base Concentration (M) | Rate Constant (k x 10⁵ s⁻¹) |
| 50 | 0.096 | 0.23 |
| 60 | 0.096 | 0.69 |
| 70 | 0.096 | 2.5 |
| 80 | 0.096 | 6.9 |
| 80 | 0.046 | 6.8 |
| 80 | 0.176 | 7.0 |
| 90 | 0.096 | 17.0 |
| Activation Parameters: Eₐ = 24.6 ± 0.6 kcal/mol; ΔH‡ = 23.8 ± 0.6 kcal/mol; ΔS‡ = -8.5 ± 1.8 eu. cdnsciencepub.com |
Q & A
Q. How can researchers address ethical concerns when using this compound in ecotoxicology studies?
- Methodological Answer : Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) for rodent studies. For environmental work, conduct microcosm experiments to minimize ecosystem disruption. Publicly archive raw LC-MS datasets and CRISPR plasmid constructs in repositories like GenBank to enhance reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
